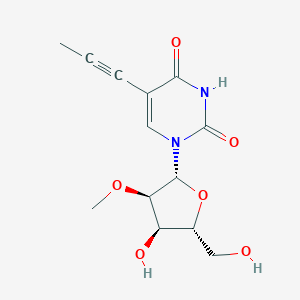

5-(1-Propynyl)-2'-o-methyluridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

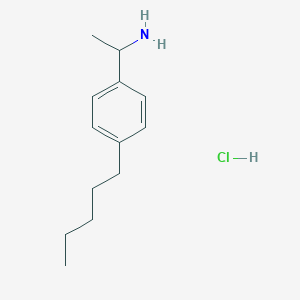

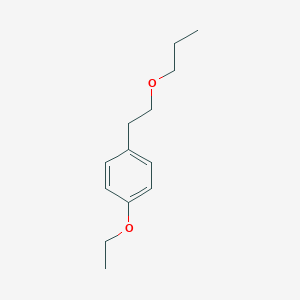

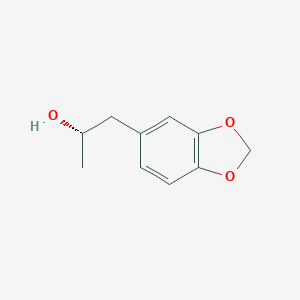

5-(1-Propynyl)-2’-o-methyluridine is a modified base incorporated into the third strand of a DNA triplex, leading to enhanced triplex stabilization . The extended aromatic electron cloud of the propynylU nucleotide stacks well over the 5’-neighboring nucleotides, resulting in increased stabilization .

Synthesis Analysis

The synthesis of 5-(1-propynyl)-2’-deoxy-Uridine (pdU) and 5-(1-propynyl)-2’-deoxyCytidine (pdC) monomers for oligonucleotide synthesis demonstrated that both substitutions enhanced duplex stability . The substitution of methyl with 1-propyne at the C5 position of pyrimidines allowed better stacking of the bases since the propyne group is planar with respect to the heterocyclic base .Molecular Structure Analysis

The structure of 5-(1-Propynyl)-2’-o-methyluridine was calculated using X-PLOR with distance and dihedral angle restraints obtained from two-dimensional NMR experiments . The structures show that the extended aromatic electron cloud of the propynylU nucleotide stacks well over the 5’-neighboring nucleotides, resulting in increased stabilization .Chemical Reactions Analysis

The crossed molecular beams reactions of the 1-propynyl radical with benzene were conducted to explore the formation of C9H8 isomers under single-collision conditions . These data suggest the formation of 1-phenyl-1-propyne via the barrierless addition of 1-propynyl to benzene forming a low-lying doublet C9H9 intermediate that dissociates by hydrogen atom emission via a tight transition state .作用機序

Safety and Hazards

将来の方向性

Triplex forming oligonucleotides (TFOs), such as 5-(1-Propynyl)-2’-o-methyluridine, have been proposed as homing devices for genetic manipulation in vivo . Recent studies have established that TFOs can mediate targeted gene knock out in mice, laying the foundation for the potential application of these molecules in human gene therapy .

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJZKNCZUWDUIF-DNRKLUKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628674 |

Source

|

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179817-95-9 |

Source

|

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)